
1-(2-Bromoethoxy)-4-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(2-Bromoethoxy)-4-methoxynaphthalene” is a chemical compound that likely contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. This core is substituted at the 1-position with a 2-bromoethoxy group and at the 4-position with a methoxy group .
Synthesis Analysis
The synthesis of such a compound would likely involve the substitution of the appropriate positions on the naphthalene core with the desired groups. This could potentially be achieved through nucleophilic substitution reactions, where a bromoethoxy group and a methoxy group are introduced at the 1 and 4 positions of the naphthalene core, respectively .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the naphthalene core, with the bromoethoxy and methoxy substituents at the 1 and 4 positions, respectively .Chemical Reactions Analysis
The presence of the bromoethoxy group could make this compound a potential candidate for further substitution reactions, as the bromine atom is a good leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the naphthalene core and the substituent groups. For instance, the bromoethoxy group could potentially increase the compound’s reactivity .Applications De Recherche Scientifique
Fluorescent Labeling in HPLC Analysis
1-(2-Bromoethoxy)-4-methoxynaphthalene, or a closely related compound, 2-bromoacetyl-6-methoxynaphthalene, has been utilized as a pre-chromatographic fluorescent labeling reagent for high-performance liquid chromatographic (HPLC) analysis of various substances. It has been specifically applied in the analysis of bile acids in pharmaceuticals and bile, demonstrating its utility in sensitive and selective analysis of complex pharmaceutical formulations (Cavrini et al., 1993); (Gatti et al., 1996).
Synthesis and Chemical Characterization
The compound plays a role as an intermediate in the preparation of various non-steroidal anti-inflammatory agents. Studies have explored efficient and environmentally friendly synthesis methods for related compounds like 2-bromo-6-methoxynaphthalene, demonstrating its importance in industrial and pharmaceutical chemistry (Xu & He, 2010); (Saji et al., 2021).
Applications in Organic Chemistry
In organic chemistry, derivatives of this compound are employed in various synthetic processes. For instance, its derivatives have been used in the acylation of 2-methoxynaphthalene, showcasing its utility in producing bioactive compounds and pharmaceutical intermediates (Andy et al., 2000).
Potential in Cancer Research
There is emerging interest in the potential anti-cancer properties of compounds like 2-bromo-6-methoxynaphthalene. Research indicates that these compounds might have applications in the treatment of cancer, as seen in molecular docking studies suggesting anti-cancer activities (Saji et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(2-bromoethoxy)-4-methoxynaphthalene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO2/c1-15-12-6-7-13(16-9-8-14)11-5-3-2-4-10(11)12/h2-7H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPMOEUQMUXBSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)OCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![{4-[(3,5-Dimethylpiperidin-1-yl)methyl]phenyl}methanamine](/img/structure/B2362062.png)
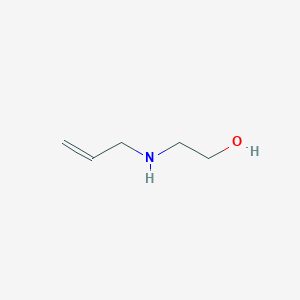
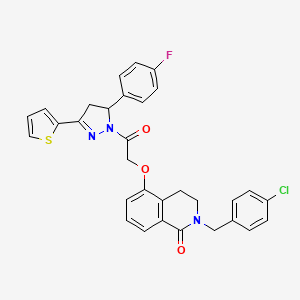
![(E)-3-(4-chloro-3-nitrophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2362065.png)
![6-(2,3-Dihydroxypropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2362067.png)
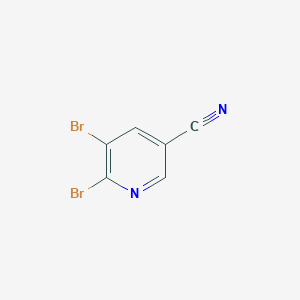
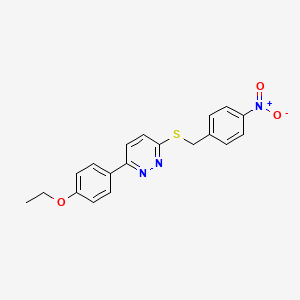

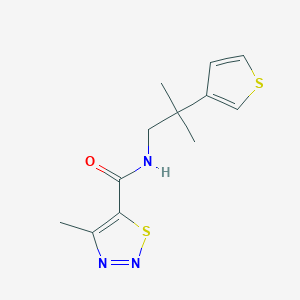
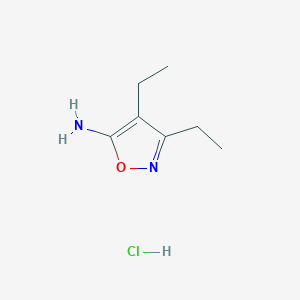
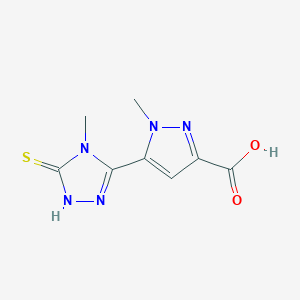
![3-[5-(2-Furyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2362081.png)


